(5E)-5-[[5-[5-[5-[4,8-bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]-2-[4-hexyl-5-[4-hexyl-5-[5-[(Z)-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]thiophen-2-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
The compound (5E)-5-[[5-[5-[5-[4,8-bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]-2-[4-hexyl-5-[4-hexyl-5-[5-[(Z)-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]thiophen-2-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule with a highly conjugated structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct formation of the desired product. The synthetic route typically starts with the preparation of the thiophene-based intermediates, followed by the formation of the thiazolidinone ring. Key steps include:
Formation of Thiophene Intermediates: This involves the reaction of 4-chloro-5-(2-ethylhexyl)thiophene with various alkylating agents to introduce the hexyl groups.
Cyclization to Form Thiazolidinone: The thiazolidinone ring is formed through a cyclization reaction involving a thioamide and an α,β-unsaturated carbonyl compound.
Final Coupling: The final step involves coupling the thiophene intermediates with the thiazolidinone core under conditions that promote the formation of the conjugated system.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with particular attention to optimizing reaction conditions for yield and purity. This could involve the use of continuous flow reactors and other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazolidinone ring can be reduced to form the corresponding thiazolidine.
Substitution: The chloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its electronic properties, particularly its ability to conduct electricity and its potential use in organic semiconductors.
Biology
In biology, the compound’s interactions with biological molecules are of interest, particularly its potential use in biosensors.
Medicine
In medicine, the compound is being investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry
In industry, the compound is of interest for its potential use in organic electronics, including organic photovoltaics and OLEDs.
Mechanism of Action
The compound exerts its effects through its highly conjugated structure, which allows it to interact with various molecular targets. In organic electronics, its ability to conduct electricity is due to the delocalization of electrons across the conjugated system. In biological systems, its interactions with proteins and other biomolecules are mediated by its ability to form stable complexes.
Comparison with Similar Compounds
Similar Compounds
Poly(3-hexylthiophene): A simpler thiophene-based polymer used in organic electronics.
Thiazolidinediones: A class of compounds with a similar thiazolidinone ring structure, used in medicine for their antidiabetic properties.
Uniqueness
The uniqueness of (5E)-5-[[5-[5-[5-[4,8-bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]-2-[4-hexyl-5-[4-hexyl-5-[5-[(Z)-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]thiophen-2-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one lies in its highly conjugated structure, which imparts unique electronic properties that are not found in simpler compounds. This makes it particularly valuable for applications in organic electronics.
Properties
Molecular Formula |
C102H126Cl2N2O2S14 |
---|---|
Molecular Weight |
1931.9 g/mol |
IUPAC Name |
(5E)-5-[[5-[5-[5-[4,8-bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]-2-[4-hexyl-5-[4-hexyl-5-[5-[(Z)-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]thiophen-2-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C102H126Cl2N2O2S14/c1-11-21-29-35-43-67-55-81(115-95(67)87-57-69(45-37-31-23-13-3)93(119-87)77-49-47-71(111-77)59-89-99(107)105(101(109)121-89)51-39-33-25-15-5)83-61-73-91(85-63-75(103)79(113-85)53-65(19-9)41-27-17-7)98-74(92(97(73)117-83)86-64-76(104)80(114-86)54-66(20-10)42-28-18-8)62-84(118-98)82-56-68(44-36-30-22-12-2)96(116-82)88-58-70(46-38-32-24-14-4)94(120-88)78-50-48-72(112-78)60-90-100(108)106(102(110)122-90)52-40-34-26-16-6/h47-50,55-66H,11-46,51-54H2,1-10H3/b89-59-,90-60+ |
InChI Key |
DSPAOLSPFWIMNK-LEWXABMHSA-N |
Isomeric SMILES |
CCCCCCC1=C(SC(=C1)C2=CC3=C(C4=C(C=C(S4)C5=CC(=C(S5)C6=CC(=C(S6)C7=CC=C(S7)/C=C/8\C(=O)N(C(=S)S8)CCCCCC)CCCCCC)CCCCCC)C(=C3S2)C9=CC(=C(S9)CC(CC)CCCC)Cl)C1=CC(=C(S1)CC(CC)CCCC)Cl)C1=CC(=C(S1)C1=CC=C(S1)/C=C\1/C(=O)N(C(=S)S1)CCCCCC)CCCCCC |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)C2=CC3=C(C4=C(C=C(S4)C5=CC(=C(S5)C6=CC(=C(S6)C7=CC=C(S7)C=C8C(=O)N(C(=S)S8)CCCCCC)CCCCCC)CCCCCC)C(=C3S2)C9=CC(=C(S9)CC(CC)CCCC)Cl)C1=CC(=C(S1)CC(CC)CCCC)Cl)C1=CC(=C(S1)C1=CC=C(S1)C=C1C(=O)N(C(=S)S1)CCCCCC)CCCCCC |
Origin of Product |
United States |
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